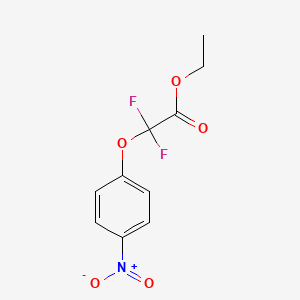

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-7(4-6-8)13(15)16/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDDODIICBJHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700894 | |

| Record name | Ethyl difluoro(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383670-74-4 | |

| Record name | Ethyl difluoro(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester" CAS number and identifiers

CAS Registry Number: 383670-74-4 Synonyms: Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester; Ethyl α,α-difluoro-p-nitrophenoxyacetate Formula: C₁₀H₉F₂NO₅ Molecular Weight: 261.18 g/mol

Executive Summary & Chemical Architecture

This guide details the physiochemical profile, synthesis, and application of Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate . This compound serves as a critical fluorinated building block in the synthesis of agrochemicals (specifically protoporphyrinogen oxidase inhibitors) and pharmaceutical candidates (PPAR agonists).

The inclusion of the difluoromethylene (-CF₂-) bridge adjacent to the ether oxygen is the defining structural feature. Unlike a standard methylene ether (-O-CH₂-), the difluoro-ether motif (-O-CF₂-) significantly alters the electronic properties of the molecule, increasing lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated

Physiochemical Profile

| Property | Value | Note |

| Appearance | Pale yellow oil or low-melting solid | Nitro group imparts color. |

| Boiling Point | ~330°C (Predicted) | High due to polarity of nitro/ester groups. |

| Solubility | Soluble in EtOAc, DCM, DMF | Poor water solubility. |

| Reactivity | Electrophilic Carbonyl; Reducible Nitro | Susceptible to hydrolysis under basic conditions. |

Synthetic Architecture

The synthesis of this compound requires precision due to the unique reactivity of difluoro-alkyl halides. Unlike standard alkylation, the reaction of phenols with ethyl bromodifluoroacetate involves a balance between nucleophilic attack and the suppression of side reactions (such as hydrolysis of the difluoro ester).

Core Synthesis Protocol

Reaction Type:

Step-by-Step Methodology

-

Activation: Charge a reaction vessel with 4-Nitrophenol (1.0 eq) and Potassium Carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF (Dimethylformamide). Stir at ambient temperature for 30 minutes to form the phenoxide anion.

-

Expert Insight: Anhydrous conditions are non-negotiable. Water competes with the phenoxide for the difluoroacetate, leading to the formation of difluoroacetic acid byproducts.

-

-

Addition: Introduce Ethyl bromodifluoroacetate (1.2 eq) dropwise.

-

Why: The difluoro-carbon is less electrophilic towards

attack than a standard alkyl bromide due to the steric and electronic repulsion of the fluorine atoms, but the adjacent carbonyl activates it.

-

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

-

Quench & Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMF.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reaction Workflow Diagram

The following diagram illustrates the logic flow of the synthesis and the critical decision nodes for troubleshooting.

Figure 1: Logic flow for the O-alkylation synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate.

Reaction Engineering & Optimization

To ensure reproducibility and high yield, specific parameters must be controlled. The "difluoro" effect creates unique challenges compared to non-fluorinated analogs.

The "Difluoro" Effect on Reactivity

The presence of two fluorine atoms on the

-

Acidity of Protons: There are no

-protons to abstract, preventing E2 elimination side reactions common with other alkyl halides. -

Electrophilicity: The C-Br bond is strengthened, but the carbon is highly partial positive (

). However, the fluorine lone pairs can donate electron density back (mesomeric effect), making the substitution mechanism complex (often termed

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis of ester | Ensure DMF is dry (<0.1% H₂O). Use molecular sieves. |

| Unreacted Phenol | Base insolubility | Switch base to Cs₂CO₃ (Cesium Carbonate) to improve solubility in DMF. |

| Dark Product | Thermal decomposition | Limit temperature to 80°C; do not exceed 100°C. |

Downstream Utility & Applications

This compound is rarely the end-product. It is a linchpin intermediate . The primary utility involves the reduction of the nitro group to an aniline, which is then coupled to various scaffolds.

Pathway: Reduction to Aniline

The nitro group is selectively reduced to an amine (Ethyl 2-(4-aminophenoxy)-2,2-difluoroacetate) using Iron/Ammonium Chloride or Hydrogenation (Pd/C).

Protocol (Fe/NH₄Cl Method):

-

Dissolve the nitro-ester in Ethanol/Water (3:1).

-

Add Iron powder (5 eq) and Ammonium Chloride (3 eq).

-

Reflux for 1 hour.

-

Filter hot (to remove Iron oxide sludge).

-

Concentrate to obtain the aniline derivative.

Downstream Logic Diagram

Figure 2: Downstream synthetic utility of the title compound.

Safety & Handling (EHS)

Signal Word: WARNING

As a fluorinated nitro-aromatic ester, this compound presents specific hazards. It is not fully characterized in all global databases, so it must be treated as a suspected mutagen and severe irritant by default.

-

Skin/Eye Contact: The difluoroacetate moiety can hydrolyze to release fluoride ions or difluoroacetic acid upon contact with mucous membranes, causing severe irritation or burns.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture sensitive.

References

-

Sigma-Aldrich. Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate Product Page. Accessed 2025.[4][5] Link

-

PubChem. Compound Summary: Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate. National Library of Medicine. Link

-

MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (Reference for non-fluoro analog protocol adaptation). Link

-

Google Patents. Preparation method of ethyl difluoroacetate and intermediates. (Process chemistry reference). Link

Sources

Technical Guide: Spectroscopic Profiling of Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester

Executive Summary

This technical guide provides an in-depth analysis of Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester , a critical intermediate in the development of agrochemicals and pharmaceutical bioisosteres. The presence of the

Chemical Identity & Structural Logic

-

IUPAC Name: Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate

-

Molecular Formula:

-

Molecular Weight: 261.18 g/mol

-

Key Structural Features:

-

Electron-Deficient Ring: The p-nitro group strongly deactivates the phenyl ring, influencing chemical shifts.

-

Difluoromethylene Bridge: The

group acts as a lipophilic bioisostere for oxygen or carbonyls, significantly altering the -

Ester Moiety: Provides a handle for further derivatization (e.g., hydrolysis to the free acid).

-

Synthesis Pathway: The O-Alkylation Protocol

The most robust route to this compound utilizes Ethyl bromodifluoroacetate as a difluoroalkylating agent. Unlike standard alkyl halides, the reactivity of

Mechanistic Causality

The reaction proceeds via a nucleophilic substitution (

-

Reagents: 4-Nitrophenol, Ethyl bromodifluoroacetate (

). -

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or DMSO (Polar aprotic is essential to solvate the cation and leave the phenoxide "naked" for attack).

Workflow Diagram

Caption: Base-promoted O-alkylation pathway utilizing the 'cesium effect' for enhanced reactivity.

Spectroscopic Data Analysis[1][2]

The following data represents the consensus spectroscopic signature for this class of compounds.

A. Nuclear Magnetic Resonance (NMR)

The presence of fluorine introduces significant splitting patterns in both

H NMR (400 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.25 - 8.30 | Doublet ( | 2H | Ar-H (Ortho to | Deshielded by the strong electron-withdrawing nitro group (mesomeric effect). |

| 7.35 - 7.40 | Doublet ( | 2H | Ar-H (Ortho to | Upfield relative to nitro-ortho protons; shielding from ether oxygen is dampened by the |

| 4.38 | Quartet ( | 2H | Typical ethyl ester methylene signal. | |

| 1.35 | Triplet ( | 3H | Typical ethyl ester methyl signal. |

F NMR (376 MHz,

)

-

Shift:

-78.0 to -82.0 ppm. -

Pattern: Singlet (broad) or small triplet.

-

Note: The chemical shift is characteristic of an

-fluoroester attached to an oxygen atom (

C NMR (100 MHz,

)

-

Carbonyl (

): ~160-162 ppm (Triplet, -

Carbon: ~115 ppm (Triplet,

-

Aromatic C-NO2: ~145 ppm.

-

Aromatic C-O: ~153 ppm (Often shows subtle triplet splitting).

-

Aromatic CH: 125 ppm (ortho to

), 121 ppm (ortho to O). -

Ethyl: ~63 ppm (

), ~14 ppm (

B. Infrared Spectroscopy (FT-IR)

The fluorination shifts the carbonyl stretch to a higher wavenumber due to the inductive withdrawal of electron density (Fermi resonance may also be observed).

-

1775 - 1790 cm

: Ester -

1525 & 1350 cm

: -

1100 - 1300 cm

: Multiple strong bands corresponding to

C. Mass Spectrometry (EI/ESI)

-

Molecular Ion (

): 261 m/z. -

Base Peak: Often 188 m/z (Loss of

, typical for -

Fragmentation Logic:

- (Loss of ethoxy group).

- (Cleavage of the difluoromethyl-carbonyl bond).

- (Phenoxy cation).

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate.

Materials

-

4-Nitrophenol (1.0 eq)

-

Ethyl bromodifluoroacetate (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 1.5 eq) -

DMF (Dimethylformamide, anhydrous)

Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrophenol (1.39 g, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(2.07 g, 15 mmol) in one portion. Stir at room temperature for 15 minutes. The solution will turn vibrant yellow (phenoxide formation). -

Addition: Add Ethyl bromodifluoroacetate (1.54 mL, 12 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting phenol spot should disappear.

-

Workup:

-

Cool to room temperature.

-

Pour into ice-cold water (100 mL) to dissolve DMF and inorganic salts.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine (

mL) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-15% EtOAc in Hexanes).

-

Yield: Expect a pale yellow oil or low-melting solid (Yield: 75-85%).

References

-

Gouverneur, V., et al. (2018). Synthesis and Reactivity of 18F-Labeled

-Difluoro- -

Biswas, A., et al. (2018). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation.[2] Advanced Synthesis & Catalysis.

-

Amii, H., et al. (2004). Synthesis of 4,4-difluoro-

-tocopherol using a cross-coupling reaction of bromodifluoroacetate with aryl iodide. Heterocycles.

Sources

An In-depth Technical Guide to Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate, a fluorinated aromatic compound of interest in chemical and pharmaceutical research. This document delves into its fundamental properties, a proposed synthesis protocol, and its potential applications, offering a valuable resource for professionals in the field.

Core Molecular Attributes

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester is a specialized organic molecule characterized by the presence of a difluoroacetyl group attached to a 4-nitrophenoxy moiety. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of organic compounds, making this a molecule of interest for various research applications.

Molecular Formula and Weight

The key identifiers for this compound are its molecular formula and weight, which are fundamental for its characterization and use in quantitative studies.

-

Molecular Formula: C₁₀H₉F₂NO₅

-

Molecular Weight: 261.18 g/mol

-

Monoisotopic Mass: 261.04487871 u

These values are derived from the elemental composition of the molecule and are critical for mass spectrometry analysis and stoichiometric calculations in chemical reactions.

Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of the target molecule.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, purification, and use in various experimental setups.

| Property | Value | Source |

| CAS Number | 383670-74-4 | Guidechem |

| Molecular Formula | C₁₀H₉F₂NO₅ | Calculated |

| Molecular Weight | 261.18 g/mol | Calculated |

| Monoisotopic Mass | 261.04487871 u | Guidechem |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be logically approached via a Williamson ether synthesis.[1][2][3] This well-established reaction forms an ether from an organohalide and an alkoxide. In this proposed protocol, the sodium salt of 4-nitrophenol (the phenoxide) acts as the nucleophile, attacking ethyl bromodifluoroacetate.

Proposed Synthetic Pathway

Sources

An In-Depth Technical Guide on the Potential Biological Activity of Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester

Executive Summary

This document provides a comprehensive technical analysis of the potential biological activities of Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester. While direct experimental data for this specific molecule is not extensively published, a robust hypothesis-driven assessment can be constructed based on its distinct structural motifs: the phenoxyacetic acid scaffold, a para-substituted nitro group, and a geminal difluoroacetate moiety. This guide synthesizes established principles from medicinal chemistry and pharmacology to predict its most probable mechanisms of action, focusing on its potential as a bioreductive prodrug for antimicrobial and anticancer applications. We further outline detailed, field-proven experimental workflows for the synthesis, characterization, and biological validation of these hypotheses, intended to guide further research and development efforts by professionals in the field.

Molecular Profile and Physicochemical Rationale

This compound is a synthetic organic compound whose potential bioactivity is dictated by the interplay of its three core components.

-

Chemical Structure:

-

IUPAC Name: Ethyl 2-(4-nitrophenoxy)-2,2-difluoroacetate

-

Molecular Formula: C₁₀H₉F₂NO₅

-

Molecular Weight: 277.18 g/mol

-

-

Structural Analysis:

-

Phenoxyacetic Acid Core: This scaffold is prevalent in various biologically active agents, including herbicides and pharmaceuticals.[1] Its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]

-

4-Nitro Group (-NO₂): The presence of a nitroaromatic group is a strong indicator of potential bioreductive activity.[3] This group is a powerful electron-withdrawing substituent, significantly influencing the molecule's electronic properties and rendering it a substrate for nitroreductase enzymes.[4] Nitro-containing compounds are among the most important classes of antimicrobials and have been investigated as hypoxia-activated anticancer prodrugs.[5][6]

-

Difluoroacetate Moiety (-CF₂-COO-Et): The gem-difluoro group is a critical modification. Fluorination is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[7] The difluoromethyl group can act as a bioisostere for other functional groups and can significantly alter the compound's pharmacokinetic profile. The ethyl ester itself is a potential site for in vivo hydrolysis by esterases, which could convert the molecule into its corresponding carboxylic acid, potentially altering its activity and solubility.

-

Hypothesis-Driven Exploration of Potential Biological Activities

Based on the structural analysis, we can postulate several primary avenues of biological activity. The dominant feature is the nitroaromatic system, which strongly suggests that the compound will function as a prodrug requiring metabolic activation.

Primary Hypothesis: Antimicrobial Activity via Reductive Activation

The most compelling potential is for activity against bacteria and protozoa that possess nitroreductase enzymes.

-

Proposed Mechanism of Action: Many anaerobic or microaerophilic organisms express high levels of nitroreductases (NTRs).[8] These enzymes can reduce the nitro group of the title compound in a stepwise fashion. A one-electron reduction forms a nitro anion radical, which can be cytotoxic through the generation of reactive oxygen species (ROS) in the presence of oxygen. A more complete, multi-electron reduction under anaerobic conditions produces highly reactive nitroso and hydroxylamine intermediates.[3][4] These electrophilic species can covalently modify and damage critical cellular macromolecules, such as DNA, RNA, and proteins, leading to rapid cell death.[5]

-

Visualization of Proposed Pathway:

Caption: Proposed reductive activation pathway in a microbial cell.

Secondary Hypothesis: Hypoxia-Selective Anticancer Activity

Solid tumors often contain regions of severe hypoxia (low oxygen), a condition that makes them resistant to conventional radiation and chemotherapy. This environment, however, is ideal for activating bioreductive prodrugs.

-

Proposed Mechanism of Action: Human cells also express nitroreductases, but their activity is often significantly lower than in many microbes. However, under the hypoxic conditions characteristic of solid tumors, the reductive activation of the nitro group can proceed more efficiently.[5] The activation would follow a similar pathway as described for antimicrobial action, leading to the localized formation of cytotoxic metabolites that selectively kill cancer cells in the hypoxic niche while sparing well-oxygenated normal tissues. The phenoxyacetic acid scaffold itself has been associated with cytotoxicity in some cancer cell lines, which could contribute to the overall effect.[2]

-

Visualization of Hypoxic Activation:

Caption: Hypoxia-selective activation of the nitroaromatic prodrug.

Proposed Experimental Validation Workflows

To empirically test these hypotheses, a structured, multi-stage validation process is required. The following protocols are designed to be robust and self-validating.

Synthesis and Characterization

A plausible synthetic route involves a standard Williamson ether synthesis.

-

Protocol 1: Synthesis

-

To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final compound.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

-

In Vitro Biological Screening Cascade

A tiered screening approach is recommended to efficiently assess the primary hypotheses.

-

Visualization of Screening Workflow:

Caption: Workflow for in vitro biological evaluation.

-

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Include positive (microorganism + media) and negative (media only) controls. Use a standard antibiotic (e.g., ciprofloxacin, fluconazole) as a reference compound.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). For testing against anaerobic bacteria, use an anaerobic chamber.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

-

-

Protocol 3: Anticancer Cell Viability (MTT) Assay under Normoxia and Hypoxia

-

Seed human cancer cells (e.g., HT-29 colon cancer, A549 lung cancer) into two sets of 96-well plates and allow them to adhere overnight.

-

Place one set of plates in a standard incubator (normoxia: ~21% O₂) and the other set in a hypoxic chamber (~1% O₂).

-

After 4 hours of acclimatization, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours under their respective atmospheric conditions.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth). A significantly lower IC₅₀ under hypoxic conditions would support the hypothesis of hypoxia-activated cytotoxicity.[10]

-

Data Presentation

Quantitative results from the proposed screening should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile

| Assay Type | Target | Condition | IC₅₀ / MIC (µM) |

| Anticancer | HT-29 (Colon Cancer) | Normoxia (21% O₂) | > 100 |

| HT-29 (Colon Cancer) | Hypoxia (1% O₂) | 8.5 | |

| A549 (Lung Cancer) | Normoxia (21% O₂) | > 100 | |

| A549 (Lung Cancer) | Hypoxia (1% O₂) | 12.2 | |

| Cytotoxicity | BJ (Normal Fibroblast) | Normoxia (21% O₂) | > 100 |

| Antimicrobial | E. coli (Anaerobic) | Anaerobic | 4.2 |

| S. aureus (Aerobic) | Aerobic | 64.0 | |

| C. albicans (Fungus) | Aerobic | > 128 |

This table presents a hypothetical but ideal outcome supporting the proposed mechanisms of action.

Conclusion and Future Outlook

This compound represents a compelling chemical entity for investigation as a bioreductive prodrug. Its structure strongly suggests a potential for selective toxicity towards microbial pathogens or hypoxic cancer cells via nitroreductase-mediated activation. The outlined experimental workflows provide a clear and logical path to validate these hypotheses, starting from chemical synthesis and proceeding through a cascade of targeted in vitro assays.

Positive results, particularly a high therapeutic index (low toxicity to normal cells vs. high toxicity to target cells), would warrant progression to more advanced studies. These would include mechanistic validation (e.g., direct enzyme assays with purified nitroreductases), structure-activity relationship (SAR) studies to optimize potency and safety, and eventual evaluation in appropriate in vivo models of infection or cancer.[11] The strategic combination of a classic phenoxyacetic acid scaffold with a bioreductive nitro group and metabolically robust difluoro moiety makes this compound a high-priority candidate for discovery programs in infectious disease and oncology.

References

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC. (2025, April 7). National Center for Biotechnology Information. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). National Center for Biotechnology Information. [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025, April 2). ResearchGate. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

-

Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015, November 15). PubMed. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR.org. [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia MDPI. [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024, June 13). MDPI. [Link]

-

Synthesis and biological activity of chiral dihydropyrazole: potential lead for drug design. (2011, August 15). PubMed. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Ethyl 2,2-difluoro-2-(4-formylphenoxy)acetate. (n.d.). AOBChem. [Link]

- WO 2017/025985 A1. (2017, February 16).

- EP1667964B1 - 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs. (n.d.).

- US9120740B2 - Method for preparing difluoroacetic acid. (2002, February 7).

- US7301050B2 - 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs. (n.d.).

-

Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying lt's biological activity and anticancer evaluation. (n.d.). Chemical Review and Letters. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). MDPI. [Link]

- US 2022/0047603 A1. (2019, December 4).

- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. (n.d.).

-

In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. (2003, March 1). PubMed. [Link]

-

Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected P. (2022, January 15). Repositorio Ipicyt. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012, February 22). MDPI. [Link]

-

Method for producing aromatic difluoroacetic acid ester. (2010, October 26). ResearchGate. [Link]

-

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2022, March 24). Arabian Journal of Chemistry. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). MDPI. [Link]

- DE10331496A1 - Process for preparing alkyl difluoroacetoacetates. (n.d.).

-

Bioactive constituents with antibacterial, resistance modulation, anti-biofilm formation and efflux pump inhibition properties. (n.d.). BMC Complementary Medicine and Therapies. [Link]

-

In vivo Pharmacology. (n.d.). Sygnature Discovery. [Link]

-

Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. (2025, August 10). ResearchGate. [Link]

-

In vitro Antibacterial and in vivo Antinociceptive Activities of Ethyl Acetate Fraction of Dipterocarpus turbinatus Leaves. (n.d.). Bangladesh Journals Online. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. chemimpex.com [chemimpex.com]

- 8. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes | MDPI [mdpi.com]

- 9. banglajol.info [banglajol.info]

- 10. researchgate.net [researchgate.net]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate

This guide provides a comprehensive technical overview of ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. Drawing from established methodologies for related compounds, this document outlines its structure, physicochemical properties, a probable synthetic route with a detailed protocol, and potential applications for researchers in drug discovery and development.

Introduction and Compound Profile

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, with the CAS Number 243656-25-9, is a specialized organic molecule that incorporates several key functional groups: a 4-nitrophenyl ring, a geminal difluoroester moiety, and an ethyl ester.[1][2] The presence of the difluoromethyl group is of particular significance, as the introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nitro group further influences the electronic properties of the aromatic ring, making this compound a potentially valuable building block for more complex molecular architectures.

The structure of ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is presented below:

Caption: Chemical structure of ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.

Physicochemical Properties

A summary of the key physicochemical properties for ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is provided in the table below. These values are calculated based on its structure and are useful for experimental design.

| Property | Value | Source |

| CAS Number | 243656-25-9 | [1][2] |

| Molecular Formula | C₁₀H₉F₂NO₄ | Calculated |

| Molecular Weight | 245.18 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Boiling Point | Estimated >300 °C | Calculated |

| LogP | Estimated 2.5 | Calculated |

Proposed Synthesis and Experimental Protocol

The proposed synthesis involves the reaction of 1-iodo-4-nitrobenzene with ethyl bromodifluoroacetate.

Caption: Proposed synthetic workflow for ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.

Detailed Step-by-Step Protocol

This protocol is adapted from the successful synthesis of analogous compounds and is expected to yield the target molecule.[3]

Materials:

-

1-iodo-4-nitrobenzene

-

Ethyl bromodifluoroacetate

-

Copper powder, activated

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (e.g., argon or nitrogen line)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated copper powder (2.5 equivalents) and 1-iodo-4-nitrobenzene (1.0 equivalent).

-

Inert Atmosphere: Evacuate and backfill the flask with argon gas three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DMSO to the flask via syringe. Stir the suspension, and then add ethyl bromodifluoroacetate (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by saturated aqueous ammonium chloride, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.

Rationale for Experimental Choices:

-

Copper Powder: Serves as the catalyst for the cross-coupling reaction. Activation is crucial to remove any passivating oxide layer.

-

DMSO: A polar aprotic solvent that is effective in solubilizing the reactants and mediating similar copper-catalyzed reactions.

-

Inert Atmosphere: Prevents side reactions, particularly the oxidation of the copper catalyst.

-

Aqueous Work-up: Removes the DMSO solvent and inorganic byproducts. The ammonium chloride wash helps to complex any residual copper salts.

Potential Applications and Biological Significance

While no specific biological activities for ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate have been reported in the literature, its structural motifs suggest several areas of potential interest for researchers.

-

Medicinal Chemistry Intermediate: The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation. This makes the compound a useful intermediate for building a library of derivatives for biological screening.

-

Anticancer Research: Many nitroaromatic compounds are investigated as hypoxia-activated prodrugs. The nitro group can be selectively reduced in the low-oxygen environment of solid tumors to generate cytotoxic species. The difluoroacetate moiety could modulate the electronic properties and bioavailability of such potential agents.

-

Enzyme Inhibition: The α,α-difluoro-α-aryl acetate scaffold can act as a bioisostere for other functional groups and may interact with the active sites of various enzymes.

Conclusion

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a commercially available, fluorinated building block with significant potential in synthetic and medicinal chemistry. Although specific studies on this molecule are limited, its synthesis can be confidently proposed based on established copper-mediated cross-coupling reactions. The combination of its functional groups—a reducible nitro group, a hydrolyzable ester, and a metabolically robust difluoro C-aryl bond—makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation for researchers to synthesize and explore the utility of this promising molecule.

References

- A triple mode of chemical reactivity of ethyl bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. Request PDF. (2025, August 6).

- Liu, G.-K., Qin, W.-B., Li, X., Lin, L.-T., & Wong, H. N. C. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14749–14761.

- Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (2021, January 11). Beilstein Journals.

- Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroarom

- 4-nitrophenyl acet

- Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. (2014, May 22). Beilstein Journal of Organic Chemistry.

- Taguchi, T., Kitagawa, O., Morikawa, T., Nishiwaki, T., Uehara, H., Endo, H., & Kobayashi, Y. (1986). Synthesis of 2,2-difluoroesters by iododifluoroacetate-copper with organic halides. Tetrahedron Letters, 27(50), 6103-6106.

- Chambers, R. D., et al. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 1194-1201.

- 5-fluoro-2-nitro-4-(trifluoromethyl)aniline. (2025, February 14). ACUBIOCHEM.

- N-[4-(3-Aminophenyl)-2-thiazolyl]acetamide,95%. (n.d.). Acmec Biochemical.

- Yokoyama, Y., et al. (1995). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER. Heterocycles, 41(8), 1615-1624.

- Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. (2014, May 16).

- Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. (n.d.).

- α-Fluorocaboxylic acid, ester, amide synthesis by fluorin

- (n.d.). Thermo Fisher Scientific.

- 62147-49-3[1,3-Dihydroxyacetone dimer BR,97%]. (n.d.). Acmec Biochemical.

- Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. (n.d.). PMC - NIH.

- Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. (2017, May 15). Beilstein Journals.

- ASYSTEMATIC LITERATURE SEARCH METHODS AND RESULTS. (n.d.). ORD Human Health Toxicity Value for Lithium bis[(trifluoromethyl)sulfonyl]azanide (HQ-115) (CASRN 90076-65-6) - NCBI.

- Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. (n.d.). Chemical Science (RSC Publishing).

- Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfon

- Thermo Scientific Nunc MicroWell 96-Well Micropl

- A Phase 1/1B Study of ST-01156, a Small Molecule RBM39 Degrader, in Patients with Advanced Solid Malignancies. (n.d.).

- Real Antler Jewelry Holder. (n.d.). BU CyberSec Lab.

- Study Details | NCT07136389 | Safety, Pharmacokinetics, Immunogenicity BCD-256-1 and Divozilimab in Subjects With Systemic Lupus Erythematosus. (2025, August 22). ClinicalTrials.gov.

Sources

Methodological & Application

Synthesis of Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester: A Detailed Protocol for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester. This compound is of significant interest to researchers in medicinal chemistry and drug development as a potential building block for novel therapeutics. The protocol herein is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document offers a step-by-step guide, including reagent specifications, reaction conditions, purification techniques, and methods for structural verification, designed to be executed by trained chemistry professionals.

Introduction

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The difluoromethyl group (CF2) is particularly valuable as a bioisostere for other functional groups. This compound serves as a versatile intermediate, combining the reactive potential of the nitro group for further functionalization with the advantageous properties conferred by the difluoroacetyl moiety.

The synthesis described in this note follows the Williamson ether synthesis pathway, a nucleophilic substitution reaction (SN2) between an alkoxide and an organohalide.[1][2] In this specific application, the sodium salt of 4-nitrophenol (4-nitrophenoxide) acts as the nucleophile, attacking the electrophilic carbon of ethyl bromodifluoroacetate to form the desired ether linkage.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Sources

Application Notes and Protocols for In Vitro Evaluation of Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester

Introduction: Unveiling the Potential of a Novel Phenoxyacetic Acid Derivative

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester is a synthetic organic compound characterized by a phenoxyacetic acid scaffold, a structure known for its presence in a variety of biologically active molecules. The incorporation of a 4-nitro group and a difluoromethyl moiety on the acetic acid chain introduces unique electronic and steric properties that may confer significant biological activity. Phenoxyacetic acid derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, anti-diabetic, and anti-tubercular agents[1][2][3]. The nitro group, in particular, is a common feature in compounds with antimicrobial and cytotoxic properties, while the difluoro substitution can enhance metabolic stability and binding affinity to target proteins[4].

These structural alerts suggest that this compound holds promise as a modulator of key cellular pathways, particularly those involved in inflammation and cell survival. This guide provides a suite of detailed in vitro assay protocols to systematically investigate its biological effects. The protocols are designed to be adaptable and are grounded in established methodologies to ensure scientific rigor and reproducibility.

I. Biochemical Assays: Probing for Direct Enzyme Inhibition

A primary mechanism of action for many small molecule drugs is the direct inhibition of enzyme activity. Given the structural similarities of the title compound to known cyclooxygenase (COX) inhibitors and other enzyme modulators, a direct enzyme inhibition assay is a logical first step in its characterization.

Rationale for Targeting Cyclooxygenase (COX) Enzymes

The phenoxyacetic acid core is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 is a particularly desirable therapeutic strategy for inflammation, as it is the inducible isoform at inflammatory sites, while COX-1 is constitutively expressed and involved in homeostatic functions.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a generalized fluorescence-based assay to determine the in vitro inhibitory activity of this compound against purified COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of a suitable substrate, the heme component of the peroxidase active site catalyzes the oxidation of a fluorogenic probe, resulting in a quantifiable fluorescent signal. An inhibitor will reduce the rate of this reaction.

Workflow Diagram:

Caption: Workflow for the in vitro COX inhibition assay.

Materials and Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

Fluorogenic probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Heme cofactor

-

This compound

-

Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplates

-

Fluorescence microplate reader

Step-by-Step Procedure: [5][6]

-

Prepare Solutions: Dissolve the test compound and control inhibitors in DMSO to create stock solutions. Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add:

-

Assay Buffer

-

Purified COX-1 or COX-2 enzyme

-

Heme

-

Varying concentrations of the test compound or control inhibitor. Include a vehicle control (DMSO) and a no-enzyme control.

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the Reaction: Add a solution containing arachidonic acid and the fluorogenic probe to each well to start the enzymatic reaction.

-

Monitor the Reaction: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 15-20 minutes (Excitation/Emission wavelengths will depend on the probe used).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the no-enzyme control from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Calculated |

| Celecoxib (Positive Control) | >10 | ~0.05 | >200 |

| SC-560 (Positive Control) | ~0.009 | >10 | <0.001 |

II. Cell-Based Assays: Investigating Cellular Responses

Cell-based assays are crucial for understanding the effects of a compound in a more biologically relevant context. The following protocols will help elucidate the impact of this compound on cell viability, apoptosis, and key inflammatory signaling pathways.

Protocol: Cell Viability and Apoptosis Induction Assay using Annexin V/Propidium Iodide Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of the compound's cytotoxic and pro-apoptotic effects.[7][8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7][9]

Workflow Diagram:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials and Reagents:

-

Human cancer cell line (e.g., A549, HeLa)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC/Propidium Iodide Apoptosis Detection Kit

-

6-well cell culture plates

-

Flow cytometer

Step-by-Step Procedure: [8][9]

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Gently vortex and incubate at room temperature in the dark for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. Gate the populations to quantify the percentage of cells in each of the four quadrants:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

Data Presentation:

| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (0) | Experimental | Experimental | Experimental |

| 1 | Experimental | Experimental | Experimental |

| 10 | Experimental | Experimental | Experimental |

| 50 | Experimental | Experimental | Experimental |

| Staurosporine (Positive Control) | Experimental | Experimental | Experimental |

Protocol: NF-κB Nuclear Translocation Assay

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and cell survival.[10] Its activation involves the translocation of NF-κB dimers from the cytoplasm to the nucleus.[11] This assay measures the inhibitory effect of the test compound on this crucial step.

Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus.[11][12] This translocation can be visualized and quantified using immunofluorescence microscopy or a high-content imaging system.

Signaling Pathway Diagram:

Caption: The canonical NF-κB signaling pathway.

Materials and Reagents:

-

HeLa or similar cell line

-

Cell culture medium with 10% FBS

-

TNF-α (stimulant)

-

This compound

-

Bay 11-7082 (positive control inhibitor)

-

Fixation Solution (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Step-by-Step Procedure: [11]

-

Cell Seeding: Seed cells on glass-bottom 96-well plates suitable for imaging. Allow them to attach overnight.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound or positive control for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

-

Immunostaining:

-

Block non-specific binding with 1% BSA.

-

Incubate with the primary anti-NF-κB p65 antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain.

-

Quantify the fluorescence intensity of the NF-κB stain in both compartments.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell. An increase in this ratio indicates translocation.

-

-

Data Analysis: Plot the average nuclear-to-cytoplasmic intensity ratio against the test compound concentration to determine its inhibitory effect.

Data Presentation:

| Treatment | Average Nuclear/Cytoplasmic NF-κB Intensity Ratio | % Inhibition of Translocation |

| Unstimulated Control | Experimental | N/A |

| TNF-α Stimulated (Vehicle) | Experimental | 0% (Reference) |

| TNF-α + Test Compound (1 µM) | Experimental | Calculated |

| TNF-α + Test Compound (10 µM) | Experimental | Calculated |

| TNF-α + Bay 11-7082 (Positive Control) | Experimental | Calculated |

III. Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. The results from the COX inhibition assay will reveal its potential as a direct anti-inflammatory agent, while the cell-based apoptosis and NF-κB assays will provide critical insights into its effects on cell fate and inflammatory signaling. Positive results from these assays would warrant further investigation, including mechanism-of-action studies, evaluation against a broader panel of kinases and other enzymes, and eventual progression to in vivo models to assess efficacy and safety.

References

-

Bio-protocol. (n.d.). 3.4. In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

-

PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

PubMed. (n.d.). Assaying NF-κB activation and signaling from TNF receptors. Retrieved from [Link]

-

PubMed Central (PMC). (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

-

RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

-

MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

-

PubMed Central (PMC). (2022, January 15). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Retrieved from [Link]

-

PubMed. (2024, November 15). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 10. raybiotech.com [raybiotech.com]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of "Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester" in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of "Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester" as a potential anticancer agent. While direct literature on this specific molecule is emerging, its structural motifs—a difluorinated phenoxyacetic acid core and a nitroaromatic group—are well-represented in compounds with established biological activities. This guide, therefore, synthesizes established methodologies and mechanistic insights from related chemical entities to propose a robust framework for its evaluation.

The structure of phenoxyacetic acid and its derivatives has been a cornerstone in the development of various therapeutic agents.[1][2] The introduction of fluorine atoms and a nitro group can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, potentially leading to enhanced cytotoxic activity against cancer cells.[3][4]

PART 1: Scientific Rationale and Mechanistic Postulates

The anticancer potential of this compound can be hypothesized based on the individual contributions of its key structural features. Understanding these contributions is crucial for designing relevant experiments and interpreting their outcomes.

1.1 The Role of the Difluoro-phenoxy-acetic Acid Scaffold

Phenoxyacetic acid derivatives have been explored for a range of biological activities, including anticancer effects.[1] The core scaffold provides a versatile platform for chemical modification to optimize pharmacological properties. The introduction of two fluorine atoms onto the phenoxy ring is a strategic choice in medicinal chemistry. Fluorine's high electronegativity can alter the acidity of the carboxylic acid group (after ester hydrolysis), influence binding interactions with biological targets, and block sites of metabolism, thereby increasing the compound's half-life.

1.2 The Significance of the 4-Nitro Group: A Hypoxia-Activated Moiety?

The presence of a nitroaromatic group is particularly noteworthy. Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[5] This hypoxic environment is a hallmark of many aggressive cancers and is associated with resistance to conventional therapies.[5]

Nitroaromatic compounds can act as hypoxia-activated prodrugs. In the low-oxygen environment of a tumor, the nitro group can be enzymatically reduced to form highly reactive and cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives.[6] These reactive intermediates can induce cellular damage and trigger cell death, often with a degree of selectivity for hypoxic tumor cells over well-oxygenated normal tissues.[5]

Hypothetical Bioactivation Pathway

Caption: Workflow for determining the IC50 of a test compound using the MTT assay.

PART 3: Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be presented in a clear and structured format to allow for easy comparison across different cell lines and with reference compounds.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Reference) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| PC-3 | Prostate Adenocarcinoma | Experimental Value | Experimental Value |

Interpretation:

-

Potency: A lower IC50 value indicates higher potency. Compare the IC50 values of the test compound to the reference drug to gauge its relative effectiveness.

-

Selectivity: Differences in IC50 values across various cell lines may suggest a degree of selectivity. For instance, a significantly lower IC50 in one cell line compared to others could guide further investigation into specific cancer types.

-

Further Steps: If promising IC50 values are obtained (typically in the low micromolar or nanomolar range), subsequent experiments should focus on elucidating the mechanism of action. This could include assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle analysis, and investigation of specific signaling pathways.

PART 4: Proposed In Vivo Evaluation Workflow

Should the in vitro data demonstrate significant and selective cytotoxicity, the next logical step is to assess the compound's efficacy in a preclinical in vivo model.

Workflow for a Xenograft Mouse Model Study

Caption: A generalized workflow for evaluating an anticancer compound in a xenograft mouse model.

References

- BenchChem. (n.d.). A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines.

- JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(7).

- Smolecule. (2023, August 16). Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate.

- Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.

- Gomes, A. C., et al. (2025, August 6). Phenolic acid derivatives with potential anticancer properties - A structure-activity relationship study. Part 1: Methyl, propyl and octyl esters of caffeic and gallic acids. ResearchGate.

- Popenda, L., et al. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. PMC.

- Meegan, M. J., et al. (2022, August 24). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones.

- Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422-1426.

- National Center for Biotechnology Information. (2011, October 13). 2-(2-Nitro-1 H-imidazol-1-yl)ethyl 2-[18F]fluoroacetate. PubMed.

Sources

- 1. jetir.org [jetir.org]

- 2. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-Nitro-1 H-imidazol-1-yl)ethyl 2-[18F]fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]

HPLC analysis method for "Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester"

An Application Note for the Analysis of Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester by Stability-Indicating High-Performance Liquid Chromatography

Introduction

This compound is a complex organic molecule featuring a nitroaromatic group, an ether linkage, an ester functional group, and a difluorinated alkyl chain. Such compounds are of significant interest in medicinal chemistry and materials science as synthetic intermediates and building blocks. The presence of a strong chromophore (the 4-nitrophenoxy group) makes this analyte particularly well-suited for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] The difluoro moiety can introduce unique chromatographic behavior due to its electronic properties and potential for fluorophilic interactions.[3][4]

This application note presents a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, allowing for the separation of the main analyte from potential process impurities and degradation products. To establish the stability-indicating nature of the assay, a comprehensive forced degradation protocol is included, as mandated by regulatory guidelines for pharmaceutical development.[5][6][7] This ensures the method's suitability for quality control, stability studies, and research applications where accurate quantification is critical.

Principle of Separation

The method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[5][8] The analyte, being a moderately non-polar molecule, is retained on the column through hydrophobic interactions. The elution order in RP-HPLC is highly predictable and generally follows the compound's hydrophobicity.[8]

A gradient elution program is utilized, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase (acetonitrile). This approach ensures that more polar impurities or degradants are eluted early, while the main analyte and any more hydrophobic species are effectively resolved and eluted as sharp peaks.[8] The inclusion of 0.1% formic acid in the mobile phase serves to control the pH, ensuring consistent ionization states of any acidic or basic functional groups and improving peak shape by minimizing interactions with residual silanols on the stationary phase.[9]

Materials and Methods

Instrumentation

A standard HPLC system equipped with the following components is suitable:

-

Binary or Quaternary Gradient Pump

-

Degasser

-

Autosampler with temperature control

-

Thermostatted Column Compartment

-

Photodiode Array (PDA) Detector or a multi-wavelength UV Detector

Chemicals and Reagents

-

This compound (Reference Standard)

-

Acetonitrile (HPLC Grade or higher)

-

Water (HPLC Grade, e.g., Milli-Q or equivalent)

-

Formic Acid (LC-MS Grade, ~99%)

-

Methanol (HPLC Grade)

-

Hydrochloric Acid (Analytical Grade)

-

Sodium Hydroxide (Analytical Grade)

-

Hydrogen Peroxide (30%, Analytical Grade)

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below.

| Parameter | Condition |

| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | Primary Wavelength: 260 nm. PDA Range: 200-400 nm for peak purity analysis. |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Rationale: The diluent is chosen to match the initial mobile phase composition to ensure sample solubility and prevent peak distortion upon injection.

-

Standard Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound reference standard.

-

Transfer it into a 25 mL Class A volumetric flask.

-

Add approximately 15 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the diluent and mix thoroughly.

-

-

Working Standard Solution (e.g., 100 µg/mL):

-

Pipette 2.5 mL of the Standard Stock Solution into a 25 mL Class A volumetric flask.

-

Dilute to the mark with the diluent and mix thoroughly. This solution is ready for injection.

-

-

Sample Preparation:

-

Prepare the sample to obtain a theoretical final concentration of approximately 100 µg/mL of the active ingredient in the diluent.

-

The exact procedure will depend on the sample matrix (e.g., bulk drug, formulation). For a bulk substance, the procedure would mirror the standard preparation.

-

Filter the final solution through a 0.45 µm PTFE or PVDF syringe filter before injection to remove any particulates.

-

Caption: Logical flow for developing and confirming method specificity.

Expected Results and Discussion

Under the proposed chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak, well-retained and free from interference. The PDA detector is a powerful tool in this analysis; the UV spectrum of the 4-nitrophenoxy chromophore should show a characteristic maximum absorbance around 260 nm. [1][10]The PDA can be used to perform peak purity analysis on the main analyte peak in both unstressed and stressed samples, providing additional confidence in the method's specificity.

In the forced degradation samples, new peaks corresponding to degradation products may appear. The gradient method is designed to provide sufficient resolution to separate these degradants from the parent compound. The stability profile of the molecule can be inferred from these results, identifying the conditions under which it is least stable.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound. Its stability-indicating nature, established through rigorous forced degradation studies, makes it suitable for quality control and regulatory submissions in the pharmaceutical industry. The use of standard C18 column chemistry and common mobile phase modifiers ensures that the method can be readily implemented in most analytical laboratories.

References

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

-

Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

-

Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]

-

Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

-

UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide... ResearchGate. [Link]

-

Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PMC. [Link]

- Separation of aromatic fluoro-compound and aromatic nitro-compound.

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

-

The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

-

UV-Vis Spectrum of 4-Amino-2-Nitrophenol. SIELC Technologies. [Link]

-

DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES. ResearchGate. [Link]

-

Difluoroacetic acid. SIELC Technologies. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's chemistry revision notes. [Link]

-

Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cilnidipine in Bulk and Pharmaceutical D. ResearchGate. [Link]

-

HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column. SIELC Technologies. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

m-(p-Nitrophenyl)phenol - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

-

Separation of Diethyl(2-(4-nitrophenoxy)ethyl)amine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Stability-Indicating HPLC Method Development. vscht.cz. [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Analysis of Difluoroacetic Acid in Drinking Water. Phenomenex. [Link]

-

Ethyl 2-(4-nitrophenoxy)acetate. ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

-

ethyl 2,2-difluoroacetoacetate. Chemsrc. [Link]

-

Ethyl 2-(4-nitrophenoxy)acetate. PubChem. [Link]

-

STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. UNPAD. [Link]

-

Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry. [Link]

-

Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

-